2-Bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine
Overview
Description
2-Bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine is an organic compound with the molecular formula C11H18BrNOSi. It is a derivative of pyridine, where the hydrogen atom at the 2-position is replaced by a bromine atom, and the hydroxyl group at the 5-position is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a building block for more complex molecules.
Mechanism of Action
Target of Action
Similar compounds such as 5-bromo-2-(tert-butyldimethylsiloxy)pyrimidine have been used in organic synthesis , suggesting that the compound might interact with various biological targets depending on the context of its use.
Mode of Action
The tert-butyldimethylsilyl (TBDMS) group is often used as a protective group in organic synthesis, which could influence the compound’s interactions with its targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-Bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine typically involves the protection of the hydroxyl group in 5-hydroxypyridine with a tert-butyldimethylsilyl group, followed by bromination at the 2-position. The reaction conditions often include the use of a silylating agent such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or pyridine, and a solvent such as dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: protection of the hydroxyl group and subsequent bromination. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The TBDMS group can be removed under acidic or basic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection Reactions: Reagents such as tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) or acidic conditions using acetic acid and water are commonly used.
Major Products
Substitution Reactions: The major products are the substituted pyridine derivatives, where the bromine atom is replaced by the nucleophile.
Deprotection Reactions: The major product is 5-hydroxypyridine, obtained after the removal of the TBDMS group.
Scientific Research Applications
2-Bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Material Science: It is used in the synthesis of novel materials with unique properties, such as conductive polymers and advanced coatings.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-[(tert-butyldimethylsilyl)oxy]methylpyridine: Similar in structure but with a methyl group at the 2-position instead of a hydrogen atom.
5-Bromo-2-[(tert-butyldimethylsilyl)oxy]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-Bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine is unique due to its specific substitution pattern and the presence of the TBDMS protecting group. This combination allows for selective reactions at the bromine site while protecting the hydroxyl group, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(6-bromopyridin-3-yl)oxy-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNOSi/c1-11(2,3)15(4,5)14-9-6-7-10(12)13-8-9/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROHQDPMQWCYAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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